molecular formula C38H26Cl2N8Ru B12504748 2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

Cat. No.: B12504748
M. Wt: 766.6 g/mol
InChI Key: CKTOYPUQYYMZGD-UHFFFAOYSA-L
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Description

?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride: is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride typically involves the coordination of ruthenium with bipyridyl and dipyridophenazine ligands. The process generally includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrazine.

    Solvents: Acetonitrile, ethanol, water.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .

Mechanism of Action

The mechanism by which ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exerts its effects involves the interaction of its ligands with target molecules. The bipyridyl and dipyridophenazine ligands can intercalate with DNA, disrupting its structure and function. Additionally, the redox properties of the ruthenium center allow it to participate in electron transfer reactions, influencing various biochemical pathways .

Properties

Molecular Formula

C38H26Cl2N8Ru

Molecular Weight

766.6 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

InChI

InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

CKTOYPUQYYMZGD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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